molecular formula C11H8BrFN2O B1480260 4-Bromo-6-((4-fluorophenoxy)methyl)pyrimidine CAS No. 2092063-17-5

4-Bromo-6-((4-fluorophenoxy)methyl)pyrimidine

Cat. No.: B1480260
CAS No.: 2092063-17-5
M. Wt: 283.1 g/mol
InChI Key: FUXICJLBBOXINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-((4-fluorophenoxy)methyl)pyrimidine is a useful research compound. Its molecular formula is C11H8BrFN2O and its molecular weight is 283.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tyrosine Kinase Inhibition

Pyrimidine derivatives like PD 158780 have been identified as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. These compounds bind competitively at the ATP site of these signal transduction enzymes, showing potential in cancer therapy due to their ability to inhibit the proliferation of cancer cells (Rewcastle et al., 1998).

Antiviral Activity

Certain 2,4-diaminopyrimidine derivatives have shown marked inhibitory effects on retrovirus replication in cell culture, including human immunodeficiency virus (HIV). These compounds represent a class of potential antiretroviral drugs, demonstrating the versatility of pyrimidine derivatives in combating viral infections (Hocková et al., 2003).

Anti-inflammatory and Analgesic Agents

Novel pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have been found to possess significant biological activity, highlighting their potential as therapeutic agents in treating inflammation and pain (Muralidharan et al., 2019).

Intermediate for Synthesis

Pyrimidine compounds, including bromophenyl derivatives, serve as important intermediates in the synthesis of various pharmaceuticals. They are key components in the development of small molecule anticancer drugs and other therapeutic agents, showcasing the importance of pyrimidine chemistry in drug design and synthesis (Hou et al., 2016).

Properties

IUPAC Name

4-bromo-6-[(4-fluorophenoxy)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-11-5-9(14-7-15-11)6-16-10-3-1-8(13)2-4-10/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXICJLBBOXINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=NC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.